molecular formula C13H15ClN2S B11767939 5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol

5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol

Cat. No.: B11767939
M. Wt: 266.79 g/mol
InChI Key: ZZYWXECGNJUQKE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol is a heterocyclic compound that contains an imidazole ring substituted with a 4-chlorophenyl group and an isobutyl group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with isobutyl isocyanide in the presence of a base to form the imidazole ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain enzymes, disrupting cellular processes and leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-isobutyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern and the presence of both the imidazole ring and the thiol group.

Properties

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione

InChI

InChI=1S/C13H15ClN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17)

InChI Key

ZZYWXECGNJUQKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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